n-Benzyl-n-3'-sulfobenzylaniline
Description
Properties
Molecular Formula |
C20H19NO3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[(N-benzylanilino)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H19NO3S/c22-25(23,24)20-13-7-10-18(14-20)16-21(19-11-5-2-6-12-19)15-17-8-3-1-4-9-17/h1-14H,15-16H2,(H,22,23,24) |
InChI Key |
WMNHEVQCXUKJPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)S(=O)(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data
Source :
Preparation Methods
Sulfonation of N-Benzylaniline Derivatives Using Fuming Sulfuric Acid (Oleum)
The primary and most documented preparation method for n-Benzyl-n-3'-sulfobenzylaniline involves the sulfonation of N-benzylaniline or its analogues using fuming sulfuric acid (oleum) . This method is well-established and yields high purity products with excellent yields.
Reaction Stoichiometry and Ratios
- The weight ratio of N-benzylaniline to SO3 in the oleum is maintained between 1:0.36 to 1:0.45.
- The oleum is added in two stages: 65-75% of the total oleum in the first hour, followed by the remainder in 0.5 to 1 hour.
Yields and Purity
- The yields range from 98.3% to 99.5%, with product purity exceeding 99% as determined by content analysis.
- The process is environmentally friendly, with reduced waste and the ability to recycle the filtrate.
Representative Data Table: Sulfonation Reaction Conditions and Outcomes
| Embodiment | N-Benzylaniline (g) | Oleum (g) | SO3 Weight Ratio (1:x) | Temperature (°C) | Water for Dilution (g) | Sulfuric Acid Concentration (%) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 100 | 180 | 1:0.36 | 75 (max 95) | 650 | 18-19 | 98.3 | 99.36 |
| 2 | 100 | 160 | 1:0.40 | 72 (max 95) | 450 | 21-22 | 98.7 | 99.30 |
| 3 | 100 | 140 | 1:0.42 | 78 (max 95) | 350 | 23-24 | 98.9 | 99.25 |
| 4 | 100 | 200 | 1:0.40 | 75 (max 95) | 500 | 25-26 | 99.2 | 99.20 |
| 5 | 100 | 180 | 1:0.45 | 75 (max 95) | 350 | 27-28 | 99.5 | 99.16 |
Note: The data above is adapted from a detailed patent describing the sulfonation of N-ethyl-N-benzylaniline, which is chemically analogous and provides a reliable preparation framework for this compound.
Alternative Synthetic Routes and Complexation Studies
While the primary method for preparing this compound is sulfonation, related compounds such as N-benzyl-N-nitrosohydroxylamine have been synthesized via organometallic routes involving Grignard reagents and nitric oxide gas. These methods are more specialized and focus on complex formation rather than direct sulfonation.
Metal Complex Formation
- The synthesized ligands (e.g., N-benzyl-N-nitrosohydroxylamine) form stable complexes with metals such as Cu, Co, Ni.
- Characterization methods include elemental analysis, IR, UV-VIS spectroscopy, and X-ray crystallography.
- These studies provide insight into the coordination chemistry of benzyl-substituted aniline derivatives but are tangential to the sulfonation preparation method.
Analytical and Environmental Considerations
- The sulfonation process is optimized to minimize waste and environmental impact by recycling filtrates and controlling reaction parameters.
- The product purity (>99%) is confirmed via standard analytical techniques (e.g., HPLC, elemental analysis).
- Temperature control during oleum addition is critical to prevent decomposition and side reactions.
- The gradual dilution with water ensures controlled precipitation and ease of product isolation.
Summary Table: Comparison of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Sulfonation with Oleum | N-Benzylaniline | Fuming sulfuric acid | 72-78°C, oleum dropwise 1.5-2h | 98-99.5 | >99 | Industrially scalable, environmentally friendly |
| Grignard + NO Reaction | Benzylmagnesium chloride | Nitric oxide gas | -30°C to 0°C, inert atmosphere | ~40-50 | Not specified | For nitroso derivatives, not sulfonation |
Q & A
Basic: What synthetic strategies are recommended for preparing n-Benzyl-n-3'-sulfobenzylaniline with high purity?
Answer:
A two-step approach is typical:
Benzylation : React aniline derivatives with benzyl halides under basic conditions (e.g., K₂CO₃) to form the N-benzyl intermediate.
Sulfonation : Introduce the sulfonic acid group at the 3'-position using fuming sulfuric acid or chlorosulfonic acid.
Purification : Recrystallization is critical, as seen in analogous compounds like N-benzylbenzamide (mp 104–107°C, indicating temperature-dependent solubility) . Use HPLC (>95% purity thresholds, as referenced for benzyloxycarbonyl derivatives) to validate purity .
Basic: Which analytical techniques are essential for structural confirmation?
Answer:
Combine spectroscopic and chromatographic methods:
- NMR : Analyze aromatic proton environments and sulfonic group integration (e.g., ¹H/¹³C NMR for benzyl-substituted analogs in –6).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for boronic acids in ).
- HPLC : Validate purity using protocols similar to >97.0% HLC-grade standards for benzyloxycarbonyl-L-phenylalanine .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Answer:
Apply triangulation and systematic exclusion :
Repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
Cross-validate with alternative techniques (e.g., IR for functional groups, X-ray crystallography if crystalline).
Computational modeling : Simulate NMR spectra using DFT calculations to identify conformational isomers.
Methodological basis: Triangulation and member checking improve credibility, as noted in .
Advanced: What strategies address poor solubility of sulfonated derivatives in polar solvents?
Answer:
- Ion-pairing agents : Use tetrabutylammonium salts to enhance aqueous solubility.
- Co-solvent systems : Blend DMSO with water or ethanol (observe storage conditions for analogs, e.g., 0–6°C for sulfobenzyl boronic acids ).
- Derivatization : Convert the sulfonic acid to a sodium sulfonate salt for improved hydrophilicity.
Basic: What purification methods optimize yield and purity for intermediates?
Answer:
- Recrystallization : Leverage melting point data (e.g., 244–245°C for 4-benzylmorpholinecarboxylic acid HCl ).
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
- HPLC Prep-scale : For challenging separations, as employed in deuterated benzylamine purification .
Advanced: How to determine regioselectivity in sulfonation reactions?
Answer:
- Isotopic labeling : Use deuterated substrates (e.g., benzyl-d7-amine HCl ) to track reaction pathways.
- Computational studies : Model electrophilic substitution using software like Gaussian to predict 3'-sulfonation dominance.
- Competition experiments : Compare sulfonation rates of positional isomers (e.g., 2- vs. 4-fluorophenylboronic acids ).
Advanced: How to assess thermal stability under varying pH and temperature?
Answer:
- DSC/TGA : Analyze decomposition patterns (e.g., mp 170–173°C for benzeneseleninic anhydride ).
- Accelerated aging : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS.
- pH stability : Test in buffered solutions (e.g., BES buffer ), noting sulfonic group hydrolysis.
Basic: What safety protocols are critical for handling sulfonated benzylanilines?
Answer:
- Storage : Follow analogs like 1,2-benzenedithiol (store at 0–6°C ).
- PPE : Use nitrile gloves and fume hoods, as sulfonation reagents (e.g., H₂SO₄) are corrosive.
- Waste disposal : Neutralize acidic byproducts before disposal, adhering to PRTR regulations .
Methodological Framework for Research Design
- Experimental Validity : Ensure reliability via pilot surveys (revised questionnaires) and multi-method data collection (e.g., NMR + HPLC) .
- Data Integration : Align with research stages in —problem development, methodological design, and analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
